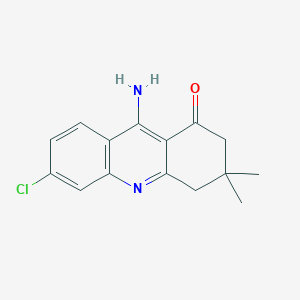
9-amino-6-chloro-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-AMINO-6-CHLORO-3,3-DIMETHYL-1,2,3,4-TETRAHYDROACRIDIN-1-ONE is a heterocyclic compound with significant biological and chemical properties. The compound’s structure includes an acridine moiety, which is a versatile scaffold in drug design due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of 9-AMINO-6-CHLORO-3,3-DIMETHYL-1,2,3,4-TETRAHYDROACRIDIN-1-ONE typically involves the reaction of cyclohexanone with aniline derivatives under acidic conditions. One common method includes the use of hydrochloric acid as a catalyst to facilitate the cyclization process . Industrial production methods often involve the reaction of cyclohexanone with ammonia and chlorine gas under controlled temperature and pressure conditions, followed by purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
9-AMINO-6-CHLORO-3,3-DIMETHYL-1,2,3,4-TETRAHYDROACRIDIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydro derivatives.
Scientific Research Applications
9-AMINO-6-CHLORO-3,3-DIMETHYL-1,2,3,4-TETRAHYDROACRIDIN-1-ONE has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 9-AMINO-6-CHLORO-3,3-DIMETHYL-1,2,3,4-TETRAHYDROACRIDIN-1-ONE involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting AChE, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function. This mechanism is particularly relevant in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar compounds to 9-AMINO-6-CHLORO-3,3-DIMETHYL-1,2,3,4-TETRAHYDROACRIDIN-1-ONE include:
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A non-acridine acetylcholinesterase inhibitor with a different chemical structure but similar therapeutic application.
Rivastigmine: A carbamate derivative that also inhibits acetylcholinesterase and butyrylcholinesterase, used in Alzheimer’s treatment.
The uniqueness of 9-AMINO-6-CHLORO-3,3-DIMETHYL-1,2,3,4-TETRAHYDROACRIDIN-1-ONE lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic benefits .
Properties
Molecular Formula |
C15H15ClN2O |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
9-amino-6-chloro-3,3-dimethyl-2,4-dihydroacridin-1-one |
InChI |
InChI=1S/C15H15ClN2O/c1-15(2)6-11-13(12(19)7-15)14(17)9-4-3-8(16)5-10(9)18-11/h3-5H,6-7H2,1-2H3,(H2,17,18) |
InChI Key |
GWSMBJDSHFWPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=CC(=C3)Cl)C(=C2C(=O)C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















